An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine
An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine
This guide provides a comprehensive overview of the analytical methodologies and field-proven insights essential for the structural elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and outlines self-validating protocols for unambiguous characterization of this versatile piperidine derivative.
The piperidine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] The subject of this guide, 4-Amino-1-Cbz-3-hydroxypiperidine, with the empirical formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol , presents a unique structural challenge due to its multiple functional groups and stereochemical possibilities.[3] The presence of a carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, along with amino and hydroxyl substituents, necessitates a multi-faceted analytical approach for complete structural verification.
The Critical Role of Stereochemistry
A pivotal aspect of the structure elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine is the determination of the relative and absolute stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions. The trans and cis diastereomers will exhibit distinct spectroscopic properties and biological activities. For instance, NMR coupling constants can help determine the relative configuration; a J-coupling constant of 2.8 Hz between the protons at C3 and C4 (J3,4) has been noted for a cis-diastereomer of a similar compound, indicating an axial-equatorial relationship.[3] In contrast, a larger coupling constant would be expected for a trans-diaxial arrangement. The absolute configuration, such as (3R,4R) or (3S,4S) for the trans isomers, requires chiral-specific techniques or crystallization and X-ray diffraction for definitive assignment.[3]
Core Analytical Techniques for Structure Elucidation
A combination of spectroscopic methods is indispensable for the complete and accurate structural elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine. The logical workflow for this process is outlined below.
Caption: Workflow for the Structure Elucidation of 4-Amino-1-Cbz-3-hydroxypiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the stereochemical relationships within the molecule.
1. ¹H NMR Spectroscopy:
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Expected Chemical Shifts:
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Aromatic Protons (Cbz group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
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Benzylic Protons (Cbz group): A singlet around 5.1 ppm for the two protons of the -OCH₂Ph group.
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Piperidine Ring Protons: A complex series of multiplets between approximately 2.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen and oxygen will be deshielded and appear further downfield.
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H3 and H4 Protons: The protons on the carbons bearing the hydroxyl and amino groups are expected to be in the downfield region of the piperidine signals. Their coupling constants are critical for determining the cis/trans stereochemistry.
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NH₂ and OH Protons: These will appear as broad singlets that can exchange with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
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2. ¹³C NMR Spectroscopy:
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Expected Chemical Shifts:
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Carbonyl Carbon (Cbz group): Around 155 ppm.
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Aromatic Carbons (Cbz group): In the range of 127-137 ppm.
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Benzylic Carbon (Cbz group): Approximately 67 ppm.
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Piperidine Ring Carbons: Typically between 40 and 70 ppm. The carbons attached to the nitrogen (C2 and C6) and the hydroxyl group (C3) will be in the lower field part of this range.
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3. 2D NMR Experiments (COSY and HSQC):
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COSY (Correlation Spectroscopy): Essential for establishing the connectivity of protons within the piperidine ring by identifying which protons are coupled to each other.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals of the piperidine ring.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of the exchangeable protons.
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Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and determine the stereochemistry.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
Expected Fragmentation Pattern (ESI-MS/MS):
The fragmentation of 4-Amino-1-Cbz-3-hydroxypiperidine is expected to be influenced by both the Cbz group and the piperidine ring.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
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Protonated Molecule [M+H]⁺: The base peak is expected at m/z 251.14.
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Loss of Benzyl Alcohol: A common fragmentation pathway for Cbz-protected amines is the loss of benzyl alcohol (108 Da).
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Tropylium Ion: The formation of the stable tropylium cation at m/z 91 is a characteristic fragmentation of benzyl groups.
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Piperidine Ring Cleavage: Further fragmentation will involve the opening and cleavage of the piperidine ring, influenced by the positions of the amino and hydroxyl groups.
Experimental Protocol for Mass Spectrometry Analysis:
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion and Ionization: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Data Acquisition: Acquire a full scan MS spectrum to determine the mass of the protonated molecule. Select the [M+H]⁺ ion for MS/MS analysis and acquire the product ion spectrum.
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Data Analysis: Analyze the accurate mass measurements to confirm the elemental composition. Interpret the fragmentation pattern to support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad absorption |
| N-H (amine) | 3300-3500 | Sharp, medium absorption |
| C-H (aromatic) | 3000-3100 | Sharp, weak to medium |
| C-H (aliphatic) | 2850-3000 | Sharp, medium to strong |
| C=O (carbamate) | 1680-1700 | Strong, sharp absorption |
| C=C (aromatic) | 1450-1600 | Medium absorptions |
| C-O (alcohol/carbamate) | 1000-1300 | Strong absorptions |
Experimental Protocol for FTIR Analysis:
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Sample Preparation: The sample, which is a solid, can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Integration and Final Structure Confirmation
The definitive structure of 4-Amino-1-Cbz-3-hydroxypiperidine is established by integrating the data from all analytical techniques. The molecular formula is confirmed by high-resolution mass spectrometry. FTIR confirms the presence of the key functional groups. Finally, NMR spectroscopy provides the detailed connectivity and stereochemistry of the molecule. The combination of these techniques provides a self-validating system for the unambiguous elucidation of the compound's structure.
References
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Organic & Biomolecular Chemistry (RSC Publishing). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. [Link]
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ACS Publications. Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine | Organic Letters. [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). A ‘Clip-Cycle’ approach to 3-spiropiperidines. [Link]
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CP Lab Safety. benzyl (3R, 4R)-3-amino-4-hydroxy-piperidine-1-carboxylate, min 97%, 10 grams. [Link]
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ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ChemUniverse. (3S,4R)-BENZYL 3-((TERT-BUTOXYCARBONYL)AMINO)-4-HYDROXYPIPERIDINE-1-CARBOXYLATE. [Link]
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Reagentia. (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (1 x 500 mg). [Link]

